Purine, 6-(phenylthio)- is a derivative of purine, which is a fundamental heterocyclic aromatic organic compound consisting of a pyrimidine ring fused with an imidazole ring. This specific compound features a phenylthio group attached to the sixth position of the purine structure, imparting unique chemical and biological properties that make it significant in various scientific fields, including medicinal chemistry and biochemistry.
The chemical identifier for Purine, 6-(phenylthio)- is 5450-35-1, and it is classified as a purine derivative. Purines are essential components of nucleic acids and play critical roles in cellular metabolism, signaling, and energy transfer. The modification with the phenylthio group enhances its utility in synthetic chemistry and biological research.
The synthesis of Purine, 6-(phenylthio)- typically involves the reaction of 6-halogenopurines with mercaptans. This method is favored due to its efficiency and high yield of the desired product. The alkylation of 6-thiopurines can also be achieved by reacting them with alkylating agents under controlled conditions.
Key steps in the synthesis include:
The molecular formula for Purine, 6-(phenylthio)- is . Its structure can be visualized as a purine core with a phenylthio substituent at the sixth carbon position:
The presence of the phenylthio group significantly alters the electronic properties of the purine nucleus, influencing its reactivity and interaction with biological targets.
Purine, 6-(phenylthio)- can undergo various chemical reactions:
These reactions are crucial for exploring new derivatives that may have improved efficacy in therapeutic applications.
The mechanism of action for Purine, 6-(phenylthio)- primarily involves its role as a purine antagonist. It disrupts normal cellular processes by incorporating itself into nucleic acid chains during DNA and RNA synthesis. This incorporation leads to interference with replication and transcription processes, ultimately affecting cell viability.
In biological research, this compound has been studied for its potential as an enzyme inhibitor. By interacting with various enzymes, it can modulate their activity, providing insights into enzyme function and regulation.
These properties are essential for determining the compound's suitability for various applications in research and industry.
Purine, 6-(phenylthio)- has several important applications:
Purine derivatives constitute a cornerstone of modern anticancer pharmacotherapy, with numerous FDA-approved drugs leveraging this scaffold for targeted biological activity. The inherent biocompatibility of purines allows them to integrate into cellular nucleotide metabolism, disrupting essential processes in malignant cells. Fludarabine, a purine nucleoside analog, demonstrates efficacy in chronic lymphocytic leukemia (CLL) by inhibiting DNA synthesis through incorporation into nucleic acids and interference with DNA polymerase activity [2]. Similarly, cladribine exploits the purine scaffold to induce apoptosis in leukemic blasts by accumulating as 5'-triphosphate metabolites that disrupt DNA repair mechanisms [6]. The structural versatility of the purine nucleus enables strategic modifications at key positions (C-2, C-6, N-9) to optimize pharmacokinetic and pharmacodynamic properties. Gemcitabine, though primarily a pyrimidine analog, shares the antimetabolite mechanism common to purine-based drugs, further underscoring the therapeutic significance of nucleoside analogs in oncology [6].
Table 1: FDA-Approved Purine-Based Anticancer Agents | Compound Name | Therapeutic Indication | Core Structural Motif | Primary Mechanism | |-------------------|----------------------------|---------------------------|------------------------| | Fludarabine | Chronic lymphocytic leukemia | 9-β-D-arabinofuranosylpurine | DNA chain termination | | Cladribine | Hairy cell leukemia | 2-chloro-2'-deoxyadenosine | DNA strand breaks | | Nelarabine | T-cell acute lymphoblastic leukemia | 6-methoxy-arabinonucleoside | Guanine nucleotide depletion | | Mercaptopurine | Acute lymphoblastic leukemia | 6-thiopurine | Purine antimetabolite |
Modification at the C-6 position of the purine scaffold represents a pivotal strategy for enhancing target specificity and overcoming off-target effects in cancer therapeutics. The C-6 carbon's electronic properties and spatial orientation permit steric and electronic modulation of ligand-receptor interactions, particularly with kinases and phosphotransferases. Piperazine-containing purine derivatives (e.g., compound 1j) demonstrate IC₅₀ values below 5 μM in liver cancer models (Huh7 cells) through selective inhibition of anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK) [4]. The introduction of aryl groups at C-6 significantly enhances cytotoxicity, as evidenced by 6-(4-phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (compound 9), which exhibits an IC₅₀ of 5.4 μM against hepatocellular carcinoma—surpassing 5-fluorouracil in potency [5]. Molecular hybridization strategies leverage C-6 modifications to create dual-targeting agents; conjugates with phenylpiperazine motifs exploit the hydrophobic subpocket in kinase domains, achieving >50-fold selectivity for cancer-associated kinases over structurally similar isoforms [6]. Quantum mechanical analyses reveal that electron-withdrawing substituents at C-6 (e.g., phenylthio) alter purine ring electrostatic potential, facilitating π-π stacking interactions with tyrosine residues in ATP-binding sites that are frequently mutated in drug-resistant malignancies [4].
Table 2: Impact of C-6 Substituents on Anticancer Activity | C-6 Substituent | Representative Compound | Cancer Cell Line Activity (IC₅₀) | Primary Molecular Target | |---------------------|------------------------------|------------------------------------|-----------------------------| | 4-Methylphenylpiperazine | ME70 | Huh7: 14.2 μM | Kinase inhibition | | 4-Phenoxyphenyl | Compound 9 | Huh7: 5.4 μM | DNA synthesis disruption | | Phenylthio | 6-(Phenylthio)purine | Not reported* | Kinase selectivity modulation | | 3,4-Dichlorophenyl | ME75 | HCT116: 48.2 μM | Undefined | *Note: Phenylthio derivatives represent emerging structural class with theoretical advantages
The evolution of thio-substituted purines stems from rational bioisosteric replacement strategies aimed at enhancing metabolic stability while preserving pharmacophore geometry. Early 6-thiopurine analogs (e.g., mercaptopurine) established the therapeutic validity of sulfur-for-oxygen substitution at C-6, though limitations in chemical stability and target specificity prompted further innovation. The phenylthio moiety (S-C₆H₅) emerged as a superior bioisostere relative to simple thiols, combining the electronic effects of sulfur with the hydrophobic bulk of aromatic systems [6]. This hybrid configuration simultaneously addresses two pharmacological challenges: 1) The sulfur atom mimics oxygen's hydrogen-bonding capacity in receptor interactions, while 2) the phenyl ring provides lipophilic surface area crucial for engaging hydrophobic enzyme subpockets inaccessible to natural nucleobases [5]. Synthetic methodologies for 6-(phenylthio)purines evolved from classical SNAr reactions, where 6-chloropurines undergo nucleophilic displacement with thiophenol under basic conditions (K₂CO₃/DMF), to transition-metal catalyzed C-S coupling (e.g., Pd-catalyzed thioarylation) enabling installation of sterically hindered arylthio groups [5]. The metabolic resistance of the C-S bond compared to C-O linkages was demonstrated in hepatic microsome studies, where phenylthio-purines exhibited 3-fold slower oxidative degradation than their phenoxy counterparts [6].
The phenylthio modification at purine C-6 confers distinctive advantages in receptor binding kinetics through multifaceted molecular interactions. Hydrophobic complementarity is achieved when the phenyl ring inserts into aromatic clusters within receptor binding pockets, as observed in adenosine receptor ligands where N⁶-aryl substitutions enhance residence time 10-fold compared to alkyl analogs [3]. Binary drug conjugates incorporating xanthine and peptide motifs (e.g., functionalized xanthine amine congeners linked to substance P segments) demonstrate that phenylthio groups facilitate bivalent receptor engagement—simultaneously binding adenosine receptors (Kᵢ = 35 nM) and neuropeptide receptors (Kᵢ = 300 nM) through spatially orthogonal pharmacophores [7]. Thermodynamic studies of A₁ adenosine receptor binding reveal that phenylthio substituents contribute favorable enthalpic binding components (-TΔS = -45 kJ/mol) due to desolvation effects and restricted ligand flexibility upon receptor insertion [3]. Molecular dynamics simulations indicate that the sulfur atom mediates hydrogen-bond bifurcation with backbone amides (Val828 in PI3Kδ) while the phenyl ring participates in T-shaped π-stacking with conserved tryptophan residues (Trp760), collectively enhancing binding residence time by >20% relative to oxygen isosteres [6].
Table 3: Receptor Binding Kinetics of Modified Purines | Compound | Receptor Target | Binding Affinity (Kᵢ) | Notable Structural Feature | |--------------|---------------------|---------------------------|-------------------------------| | N⁶-(1-Pyrrolidinyl)adenosine | Rat A₁ adenosine | 8.0 nM | Cyclic amine at N⁶ | | 2-Chloro-N⁶-(1-piperidinyl)adenosine | Rat A₁ adenosine | 3.55 nM | Combined 2-Cl and N⁶-piperidine | | XAC-SP conjugate | A₁ adenosine & substance P | 35 nM (A₁), 300 nM (SP) | Xanthine-peptide binary | | Theoretical 6-(phenylthio)purine | Kinase ATP-site | Not determined | Phenylthio at C-6 |
Table 4: Key Purine Derivatives Mentioned | Compound Name | Structural Features | Therapeutic Relevance | |-------------------|-------------------------|----------------------------| | 6-(4-Phenoxyphenyl)purine | C-6 aryloxy substitution | Potent cytotoxic activity | | N⁶-Substituted adenosines | N⁶-cyclic amines/hydroxyalkyl | Adenosine receptor selectivity | | 6-(Substituted phenyl piperazine)-purines | C-6 piperazine-aryl hybrid | Kinase inhibition | | 6-(Phenylthio)purine | C-6 phenylthio bioisostere | Target selectivity enhancement | | Fludarabine | 2-Fluoro-ara-adenosine | DNA synthesis inhibition | | Cladribine | 2-Chloro-2'-deoxyadenosine | Lymphoproliferative disorders |
The strategic incorporation of phenylthio modifications at purine C-6 represents a sophisticated approach to overcoming limitations of classical antimetabolites. By leveraging sulfur's unique electronic properties and the phenyl group's hydrophobic surface, these derivatives exhibit enhanced target selectivity, receptor residence time, and metabolic stability—positioning 6-(phenylthio)purines as promising scaffolds for next-generation targeted anticancer agents.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: